N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-6-4-9-13(14-10)16-12-8-5-7-11(12)15(2)3/h4,6,9,11-12H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFPICFCODTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCC2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the 6-methylpyridin-2-yloxy group: This is usually done through nucleophilic substitution reactions where the pyridine derivative is introduced to the cyclopentane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Orphenadrine Citrate (C₁₈H₂₃NO · C₆H₈O₇)
- Structure: Contains a dimethylaminoethyl chain linked to a diphenylmethoxy group, with a citrate counterion.
- Key Differences: Unlike the target compound, Orphenadrine lacks a pyridine ring and cyclopentane backbone.
- Applications : Used as a muscle relaxant and antihistamine, suggesting that dimethylamine-containing compounds may exhibit CNS activity.
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
- Structure : Features a bicyclic terpene-derived framework with a chloro-substituted pentyl chain and methylamine group.
- Key Differences: The rigid bicyclo[2.2.1]heptane ring contrasts with the flexible cyclopentane in the target compound.
(1R,2R)-2-(tert-Butoxy)cyclopentan-1-amine Hydrochloride
- Structure : Cyclopentane ring with a tert-butoxy group and primary amine, stabilized as a hydrochloride salt.
- Key Differences : The tert-butoxy group is bulkier than the methylpyridine substituent, likely reducing solubility in polar solvents. The primary amine (vs. dimethylamine) may alter binding interactions in biological systems .
N-Methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine
- Structure: Pyridine ring substituted with pyrrolidinyl and methylaminomethyl groups.
- Key Differences : The absence of a cyclopentane ring and the presence of pyrrolidinyl (a five-membered amine ring) may enhance solubility and hydrogen-bonding capacity relative to the target compound’s dimethylamine-cyclopentane system .
Physicochemical Properties Comparison
Q & A
Q. What are the key synthetic routes for N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Cyclopentane ring functionalization : React cyclopentanol derivatives with 6-methylpyridin-2-yl ethers under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Microwave-assisted synthesis : Optimize reaction efficiency by using microwave reactors with solvents like 1-butanol and bases such as DIPEA (diisopropylethylamine) to accelerate kinetics .
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensure high purity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm structural integrity via and NMR to resolve cyclopentane ring protons (δ 1.6–2.3 ppm) and pyridyl aromatic signals (δ 7.0–8.1 ppm) .
- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the cyclopentane-pyridyl ether linkage .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 262.1590 vs. calculated 262.1678) .
Q. What thermodynamic properties are relevant for stability studies?
Methodological Answer:
Q. How should researchers handle safety and storage considerations?
Methodological Answer:
Q. What are the compound’s solubility profiles in common solvents?
Methodological Answer:
- Polar aprotic solvents : High solubility in DMSO or DMF (ideal for reaction conditions).
- Low-polarity solvents : Limited solubility in hexane or diethyl ether. Use ethanol/water mixtures for recrystallization .
Advanced Research Questions
Q. How can computational modeling predict pharmacological activity or receptor binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with NR2B NMDA receptors, leveraging structural analogs (e.g., 3-substituted aminocyclopentanes) as templates .
- QSAR studies : Correlate substituent effects (e.g., pyridyl methyl groups) with bioactivity using Hammett constants or DFT calculations .
Q. How can contradictions in reaction yields across studies be systematically addressed?
Methodological Answer:
- Design of experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst ratio). For example, compare microwave vs. conventional heating for kinetic control .
- Byproduct analysis : Use LC-MS to identify side products (e.g., N-oxide derivatives) and adjust reducing agents (e.g., NaBH) to suppress undesired pathways .
Q. What ligand design strategies enhance metal coordination for catalytic applications?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
